Atractylon is a natural product found in Atractylodes japonica, Atractylodes koreana, and other organisms with data available.
Atractylon
CAS No.: 6989-21-5
Cat. No.: VC21343258
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6989-21-5 |
---|---|
Molecular Formula | C15H20O |
Molecular Weight | 216.32 g/mol |
IUPAC Name | (4aS,8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran |
Standard InChI | InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13-,15+/m0/s1 |
Standard InChI Key | TYPSVDGIQAOBAD-DZGCQCFKSA-N |
Isomeric SMILES | CC1=COC2=C1C[C@H]3C(=C)CCC[C@@]3(C2)C |
Canonical SMILES | CC1=COC2=C1CC3C(=C)CCCC3(C2)C |
Chemical Structure and Properties
Atractylon, also known as atractylone, is a furanosesquiterpene with the IUPAC name (4aS,8aR)-3,8a-dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan . Its molecular formula is C₁₅H₂₀O with a molecular weight of 216.32 g/mol .
Table 1. Physical and Chemical Properties of Atractylon
The structure of atractylon features a furan ring fused to a naphthalene skeleton with specific stereochemistry at positions 4aS and 8aR . This furan ring is particularly significant as it is the basis for many of atractylon's biological activities, especially its antitumor effects . The furan ring structure can cause the generation of free radicals, DNA damage, and inhibition of DNA synthesis in tumor cells .
Natural Sources
Atractylon is primarily found in plants belonging to the Asteraceae family, particularly within the genus Atractylodes. The major natural sources include:
Table 2. Natural Sources of Atractylon
Plant Species | Plant Part | Reference |
---|---|---|
Atractylodes japonica | Rhizome | |
Atractylodes koreana | Rhizome | |
Atractylodes ovata (A. macrocephala) | Rhizome | |
Atractylodes lancea | Rhizome | |
Atractylodes chinensis | Rhizome |
Atractylodis Rhizoma, the dried rhizome of these plants, is widely used in traditional medicine throughout East Asia and contains atractylon as one of its major bioactive components . The concentration of atractylon in these plant materials can vary significantly based on geographical origin, harvesting time, and processing methods .
Pharmacological Activities
Anticancer Properties
Atractylon has demonstrated significant anticancer activities against multiple cancer types through various mechanisms. Research has consistently shown that atractylon can inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.
Effects on Glioblastoma
Atractylon exhibits potent activity against glioblastoma (GBM), the most common primary malignant brain tumor. Studies have shown that atractylon treatment significantly upregulates sirtuin 3 (SIRT3), a known tumor suppressor, at both mRNA and protein levels in GBM cells . This upregulation of SIRT3 leads to:
-
Inhibition of GBM cell proliferation by arresting cells at the G1 phase of the cell cycle
-
Suppression of migration in GBM cells
-
Induction of apoptosis in GBM cells
-
Inhibition of in vivo growth of GBM cells in xenograft models
The selective SIRT3 inhibitor 3-(1H-1,2,3-triazol-4-yl) pyridine (3-TYP) partially restored the anti-proliferation and migration effects of atractylon in GBM cells, confirming that atractylon's anti-GBM activity is at least partially mediated through SIRT3 activation .
Effects on Hepatic Cancer
Atractylon demonstrates significant activity against hepatocellular carcinoma (HCC). Research has shown that atractylon:
-
Inhibits proliferation of multiple hepatic cancer cell lines including HepG2, SMCC7721, and MHCC97H
-
Induces apoptosis through the mitochondrial apoptotic pathway
-
Reduces mitochondrial membrane potential (∆Ψm)
-
Increases reactive oxygen species (ROS) levels
-
Inhibits the expression of anti-apoptotic protein Bcl-2
-
Promotes the expression of pro-apoptotic proteins Bax and cleaved caspase-3
-
Suppresses migration and invasion of hepatic cancer cells
-
Inhibits the epithelial-mesenchymal transition (EMT) process
-
Downregulates matrix metalloproteinase-2 (MMP-2) and MMP-9 expression
Recent molecular studies have revealed that atractylon regulates the expression of long non-coding RNAs (lncRNAs), specifically thymopoietin-antisense 1 (TMPO-AS1) and coiled-coil domain-containing 183-antisense 1 (CCDC183-AS1), which play important roles in the invasion and migration of liver cancer cells .
Effects on Intestinal Cancer
Atractylon exhibits anti-proliferative and pro-apoptotic effects on intestinal cancer cells through the phosphatidylinositol 3-hydroxy kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway . In HT29 intestinal cancer cell lines, atractylon:
-
Decreases cell proliferative activity
-
Reduces levels of inflammatory cytokines including interferon-γ (INF-γ) and tumor necrosis factor-α (TNF-α)
-
Decreases matrix metalloproteinase-9 (MMP-9) production
-
Induces apoptosis
Antiviral Properties
Atractylon has demonstrated significant antiviral activities, particularly against influenza A virus (IAV). In both in vitro and in vivo studies, atractylon:
-
Attenuates IAV-induced pulmonary injury
-
Decreases the serum levels of pro-inflammatory cytokines including interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and IL-1β
-
Increases interferon-β (IFN-β) levels
-
Upregulates the expression of Toll-like receptor 7 (TLR7), MyD88, tumor necrosis factor receptor-associated factor 6, and IFN-β mRNA
-
Downregulates nuclear factor-κB p65 protein expression in lung tissues of IAV-infected mice
These findings suggest that atractylon alleviates IAV-induced lung injury via regulation of the TLR7 signaling pathway . Moreover, atractylon treatment at doses of 10–40 mg/kg for 5 days showed significant protective effects against IAV infection in animal models .
Acaricidal Activity
Atractylon exhibits potent acaricidal activity against house dust mites, specifically Dermatophagoides farinae and Dermatophagoides pteronyssinus. In fabric-circle residual contact bioassays, atractylon showed significant toxicity:
-
Against adult D. farinae: LD₅₀ of 136.2 mg/m², approximately 4 times more toxic than N,N-diethyl-m-toluamide (Deet) and 1.3-fold more active than dibutyl phthalate
-
Against adult D. pteronyssinus: LD₅₀ of 72.1 mg/m², about 8 times more active than Deet and 2.5-fold more toxic than dibutyl phthalate
Vapor-phase toxicity tests revealed that atractylon was particularly effective as a fumigant in closed containers against both mite species, indicating that its acaricidal action operates largely in the vapor phase .
Toxicity and Processing
While atractylon possesses numerous beneficial pharmacological properties, studies have also revealed concerns regarding its cytotoxicity. Research has consistently shown that atractylon exhibits stronger cytotoxicity compared to related compounds such as atractylenolides II and III .
Table 3. Comparative Cytotoxicity of Atractylon and Related Compounds
Compound | IC₅₀ in Cancer Cell Lines | IC₅₀ in Normal Cell Line (WISH) | Reference |
---|---|---|---|
Atractylon | 81.2–120.6 μM | 464.2 μM | |
Atractylenolide II | >200 μM | ~600 μM | |
Atractylenolide III | >200 μM | ~600 μM |
Due to these toxicity concerns, traditional medicine practices often involve processing raw Atractylodis Rhizoma to reduce atractylon content. The most common processing method is stir-frying with assistant substrates such as red soil or burnt clay . This processing:
Studies have shown that during the stir-frying process, atractylon content initially increases in the first 5 minutes but then significantly declines after 30 minutes of processing. Conversely, atractylenolides II and III significantly increase during the first 20 minutes of processing .
Chemical Stability and Conversion
Atractylon possesses a furan ring structure that is relatively unstable and susceptible to oxidation . During the processing of Atractylodis Rhizoma, atractylon undergoes chemical conversion primarily through oxidation:
-
The unstable furan ring opens under heat treatment
-
Atractylon is converted to more stable and less toxic compounds like atractylenolides II and III
-
Other oxidation or degradation compounds may also form during this process
This chemical instability and conversion represent an interesting case where traditional processing methods empirically developed to reduce toxicity align with modern understanding of chemical transformations.
In molecular structures, the furan ring of atractylon contains a sesquiterpenoid skeleton with an α-methylene-γ-lactone moiety, which contributes to its biological activity but also its instability . During chemical analysis, atractylon may undergo α-cleavage to form fragment ions, providing characteristic mass spectrometry signals .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume